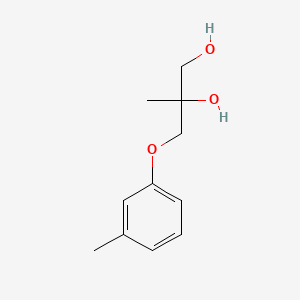

2-Methyl-3-(m-tolyloxy)-1,2-propanediol

Description

Structure

3D Structure

Properties

CAS No. |

63991-96-8 |

|---|---|

Molecular Formula |

C11H16O3 |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

2-methyl-3-(3-methylphenoxy)propane-1,2-diol |

InChI |

InChI=1S/C11H16O3/c1-9-4-3-5-10(6-9)14-8-11(2,13)7-12/h3-6,12-13H,7-8H2,1-2H3 |

InChI Key |

RSTUMYIIRQDRKC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(C)(CO)O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 2 Methyl 3 M Tolyloxy 1,2 Propanediol

Established Synthetic Routes and Precursor Utilization

The synthesis of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol fundamentally involves the formation of an ether linkage between a m-cresol (B1676322) (m-toluol) moiety and a C4 propanediol (B1597323) backbone containing a methyl group at the C2 position. The most convergent and widely employed strategy for constructing such aryloxypropanediol structures is the ring-opening of a suitable epoxide precursor with a phenoxide nucleophile.

Epoxide Ring-Opening Protocols

The nucleophilic ring-opening of an epoxide is a robust and highly efficient method for preparing 1,2-disubstituted functional compounds like the target diol. jsynthchem.com The reaction involves the attack of a nucleophile—in this case, the m-cresolate anion—on one of the electrophilic carbon atoms of the epoxide ring.

A logical precursor for this synthesis is (2-methyloxiran-2-yl)methanol , also known as 2-methylglycidol . chemicalbook.comchemicalbook.com The synthetic sequence proceeds as follows:

Deprotonation of m-cresol: The phenolic proton of m-cresol is removed using a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate, or sodium hydride) to generate the more nucleophilic m-cresolate anion.

Nucleophilic Attack: The m-cresolate anion then attacks the epoxide ring of 2-methylglycidol. This reaction proceeds via a classic SN2 mechanism. Due to steric hindrance from the methyl group at the C2 position of the epoxide, the nucleophilic attack preferentially occurs at the less substituted primary carbon (C3). masterorganicchemistry.comlibretexts.org

Protonation: The resulting alkoxide intermediate is then protonated during an aqueous workup step to yield the final this compound.

This base-catalyzed pathway ensures high regioselectivity, leading primarily to the desired 1,2-diol isomer rather than the 1,3-diol alternative. masterorganicchemistry.comjst.go.jp The reaction mechanism is depicted below.

Figure 1: Base-Catalyzed Epoxide Ring-Opening Mechanism

(Image depicting the SN2 attack of m-cresolate on 2-methylglycidol)

Catalytic Approaches in Diol Synthesis

While the base-catalyzed method is common, various catalytic systems can be employed to promote the epoxide ring-opening reaction, sometimes offering milder conditions or different regioselectivity.

Acid Catalysis: The reaction can be catalyzed by both Brønsted and Lewis acids. mdpi.com

Mechanism: In the presence of an acid, the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack by making the carbons more electrophilic. youtube.comkhanacademy.org Unlike the base-catalyzed reaction, the nucleophile (neutral m-cresol) will preferentially attack the more substituted carbon (C2). This is because, in the transition state, a partial positive charge develops, which is better stabilized at the tertiary C2 carbon. libretexts.org This change in regioselectivity makes acid catalysis generally unsuitable for the synthesis of the target compound.

Catalysts: Common Lewis acid catalysts for epoxide ring-opening with alcohols and phenols include aluminum triflate (Al(OTf)₃), bismuth triflate (Bi(OTf)₃), and chromium salen complexes. acs.orgnih.gov

The choice of catalyst is crucial as it dictates the site of nucleophilic attack and, therefore, the final product structure.

| Catalyst Type | Examples | Mechanism | Regioselectivity (Attack on 2-methylglycidol) |

|---|---|---|---|

| Base (Stoichiometric or Catalytic) | NaOH, K₂CO₃, NaH, Tertiary Amines | SN2 | Favors the less substituted carbon (C3) |

| Lewis Acid | Al(OTf)₃, Bi(OTf)₃, (salen)Cr(III) | SN1-like | Favors the more substituted carbon (C2) |

| Brønsted Acid | H₂SO₄, HCl | SN1-like | Favors the more substituted carbon (C2) |

Chemoenzymatic and Biocatalytic Transformations

Chemoenzymatic methods offer powerful alternatives for synthesizing chiral compounds with high selectivity under mild conditions. While a direct biocatalytic route to this compound has not been described, enzymatic kinetic resolution of the racemic diol is a highly effective strategy. researchgate.net

Enzymatic Kinetic Resolution: This technique uses an enzyme, typically a lipase (B570770), to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For aryloxypropanediols, lipase-catalyzed acylation is a common approach. researchgate.net

Process: The racemic diol is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase, such as lipase YCJ01 from Burkholderia ambifaria or Candida antarctica lipase B (CAL-B). researchgate.net

Selectivity: The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other.

Separation: The reaction is stopped at approximately 50% conversion, resulting in a mixture of the acylated enantiomer and the unreacted (S)-enantiomer. These two compounds have different chemical properties and can be easily separated using standard chromatographic techniques.

This method allows for the simultaneous production of both enantiomers in high enantiomeric purity. researchgate.net

Stereoselective Synthesis and Enantiomeric Resolution

The C2 carbon of this compound is a chiral center. Controlling the stereochemistry at this position is critical, particularly for pharmaceutical applications, as different enantiomers can exhibit distinct biological activities.

Control of Chirality in Diol Formation

The most direct method for achieving stereocontrol is to use an enantiomerically pure starting material. The epoxide ring-opening reaction is stereospecific; an SN2 attack results in the inversion of configuration at the stereocenter that is attacked.

By starting with a chiral, non-racemic epoxide such as (S)-2-methylglycidol or (R)-2-methylglycidol , the chirality of the final diol product can be precisely controlled. lookchem.compharmaffiliates.com For example, the reaction of m-cresolate with (S)-2-methylglycidol would involve nucleophilic attack at the C3 position. Since this carbon is not the chiral center, the reaction proceeds with retention of configuration at the C2 center, yielding (S)-2-Methyl-3-(m-tolyloxy)-1,2-propanediol.

Alternative asymmetric syntheses for related aryloxypropanediols have been developed, such as the organocatalyzed α-aminoxylation of an aldehyde precursor, which has been successfully applied to the synthesis of (S)-Mephenesin and could be adapted for the target molecule. researchgate.net

Chiral Separation Techniques

When a stereoselective synthesis is not employed, the resulting racemic mixture must be separated into its constituent enantiomers through a process known as chiral resolution.

Indirect Separation via Diastereomer Formation: This classic method involves reacting the racemic diol with an enantiomerically pure chiral resolving agent. The reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties (e.g., solubility, melting point), they can be separated by conventional methods like fractional crystallization or standard column chromatography. chiralpedia.com Afterward, the chiral auxiliary is cleaved to yield the pure enantiomers.

Direct Separation by Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and powerful method for the analytical and preparative separation of enantiomers. csfarmacie.czphenomenex.com

Principle: A CSP is composed of a single enantiomer of a chiral selector that is immobilized on a solid support (usually silica (B1680970) gel). phenomenex.com As the racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. ceon.rs

Separation: Due to differences in the stability of these diastereomeric complexes (based on interactions like hydrogen bonding, π-π stacking, and steric hindrance), one enantiomer is retained on the column longer than the other, resulting in their separation. ceon.rs

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® columns), are particularly effective for resolving a wide range of chiral compounds, including those with alcohol functional groups. researchgate.netneliti.com

| Technique | Principle | Common Chiral Selectors / Phases | Advantages |

|---|---|---|---|

| Indirect Method (Diastereomer Formation) | Conversion of enantiomers to diastereomers, which are then separated by conventional means. | Chiral acids (e.g., tartaric acid), chiral amines. | Uses standard lab equipment (crystallization, achiral chromatography). |

| Direct Method (Chiral HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Polysaccharide derivatives (Cellulose, Amylose), Proteins (e.g., α₁-acid glycoprotein), Cyclodextrins. neliti.com | High efficiency, excellent resolution, applicable to both analytical and preparative scales. csfarmacie.cz |

Functional Group Transformations and Derivatization

The presence of two hydroxyl groups and an ether linkage in this compound provides multiple sites for functional group transformations and derivatization. These reactions are crucial for the synthesis of new chemical entities with potentially altered physicochemical and biological properties.

Oxidation Reactions of Hydroxyl Groups

The primary and tertiary hydroxyl groups in this compound exhibit different susceptibilities to oxidation. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, while the tertiary alcohol is generally resistant to oxidation under mild conditions. However, under forcing conditions, cleavage of carbon-carbon bonds can occur.

Selective oxidation of the primary hydroxyl group is a key transformation. A study on the kinetics of oxidation of the closely related compound, 3-phenoxy-1,2-propanediol (B1222102), by ditelluratocuprate(III) (DTC) in an alkaline medium, provides insight into this process. ccsenet.orgsemanticscholar.org The reaction follows first-order kinetics with respect to the oxidant (DTC) and fractional-order kinetics with respect to the diol, suggesting the formation of an intermediate complex. ccsenet.orgsemanticscholar.org The primary product of this oxidation is the corresponding aldehyde. semanticscholar.org

The proposed mechanism involves the formation of a reactive monotelluratocuprate(III) complex (MTC) which then forms an adduct with the diol in a pre-equilibrium step. ccsenet.orgsemanticscholar.org This complex then undergoes an internal electron transfer in the rate-determining step to yield the oxidized product. The reaction rate is influenced by the concentration of hydroxide ions, with an increase in [OH⁻] leading to an increased rate of oxidation. ccsenet.orgsemanticscholar.org

Interactive Data Table: Kinetic Data for the Oxidation of 3-Phenoxy-1,2-propanediol with Ditelluratocuprate(III)

| Temperature (K) | k (s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) |

| 293.2 | 0.00025 | 45.3 | -125.4 | 82.1 |

| 298.2 | 0.00043 | |||

| 303.2 | 0.00071 | |||

| 308.2 | 0.00115 | |||

| 313.2 | 0.00182 |

Data extracted from a study on 3-phenoxy-1,2-propanediol, a structural analog of this compound. ccsenet.orgsemanticscholar.org

Reduction Pathways

The reduction of this compound can be directed at the ether linkage or potentially at the aromatic ring under more forcing conditions. A key reduction pathway for compounds of this nature is hydrogenolysis of the aryloxy group.

Catalytic hydrogenolysis is a common method for the cleavage of ether bonds. rsc.org In the case of this compound, this reaction would involve the cleavage of the C-O bond between the propanediol backbone and the m-tolyloxy group. This process typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, in the presence of hydrogen gas. rsc.orgresearchgate.net The reaction would yield 2-methyl-1,2,3-propanetriol (B1582272) and m-cresol.

The conditions for hydrogenolysis, such as temperature, pressure, and choice of catalyst, can be optimized to achieve high selectivity and yield. researchgate.net For instance, the hydrogenolysis of 2-tosyloxy-1,3-propanediol to 1,3-propanediol (B51772) over a Raney Ni catalyst has been reported, demonstrating the feasibility of cleaving a C-O bond at a secondary carbon. researchgate.net

It is important to note that the diol functionality itself is generally stable under typical hydrogenolysis conditions used for ether cleavage.

Nucleophilic Substitution Reactions

The hydroxyl groups of this compound can be converted into better leaving groups, such as tosylates or halides, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups.

Furthermore, the ether linkage can undergo cleavage under strongly acidic conditions, typically with hydrogen halides like HBr or HI. This reaction proceeds via a nucleophilic substitution mechanism. The first step involves the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). Subsequently, a halide ion acts as a nucleophile, attacking one of the adjacent carbon atoms.

The regioselectivity of the cleavage depends on the nature of the carbon atoms attached to the ether oxygen. In the case of this compound, the ether is a primary alkyl-aryl ether. Cleavage would likely occur via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered primary carbon of the propanediol moiety, leading to the formation of m-cresol and 3-halo-2-methyl-1,2-propanediol.

The rate of nucleophilic substitution reactions is dependent on several factors, including the nature of the substrate, the nucleophile, the leaving group, and the solvent. msu.edu For Sₙ2 reactions, the rate is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

Formation of Cyclic Carbonates and Acetals

The 1,2-diol functionality of this compound allows for the formation of five-membered cyclic derivatives, such as cyclic carbonates and acetals.

Cyclic Carbonates: The reaction of this compound with phosgene (B1210022) or its derivatives, or more environmentally benign reagents like dimethyl carbonate or carbon dioxide in the presence of a suitable catalyst, can yield the corresponding cyclic carbonate. rsc.orgnih.gov The formation of cyclic carbonates from 1,2-diols and CO₂ is a thermodynamically challenging reaction due to the formation of water as a byproduct. researchgate.net However, various catalytic systems have been developed to overcome this limitation. researchgate.net

Cyclic Acetals: The reaction of the diol with an aldehyde or a ketone in the presence of an acid catalyst leads to the formation of a cyclic acetal (B89532). This reaction is reversible and is often driven to completion by the removal of water. Cyclic acetals are frequently used as protecting groups for diols due to their stability under neutral and basic conditions and their facile removal under acidic conditions.

The general mechanism for acid-catalyzed acetal formation involves the initial protonation of the carbonyl group of the aldehyde or ketone, followed by nucleophilic attack by one of the hydroxyl groups of the diol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal hydroxyl group and elimination of water generates an oxonium ion, which is then attacked by the second hydroxyl group of the diol to form the cyclic acetal after deprotonation.

Kinetic and Thermodynamic Aspects of Reaction Pathways

The feasibility and rate of the various synthetic transformations involving this compound are governed by kinetic and thermodynamic principles.

As previously mentioned in section 2.3.1, a kinetic study of the oxidation of 3-phenoxy-1,2-propanediol provides valuable data that can be extrapolated to understand the oxidation of this compound. ccsenet.orgsemanticscholar.org The activation parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), have been determined for this reaction. ccsenet.orgsemanticscholar.org The positive enthalpy of activation indicates that the reaction is endothermic, while the negative entropy of activation suggests a more ordered transition state, which is consistent with the formation of an intermediate complex. ccsenet.orgsemanticscholar.org

The formation of cyclic carbonates from diols and CO₂ is a reaction where thermodynamic considerations are particularly important. The direct coupling is often thermodynamically disfavored, but strategies such as using dehydrating agents or converting the hydroxyl groups into better leaving groups can shift the equilibrium towards the product. researchgate.netrsc.org For instance, DFT calculations on the formation of a six-membered cyclic carbonate from a 1,3-diol and CO₂ showed the direct reaction to be slightly thermodynamically disfavored (ΔΔG = +3.0 kcal mol⁻¹). rsc.org

The thermodynamics of acetal formation are also noteworthy. The reaction is an equilibrium process, and the position of the equilibrium can be manipulated by controlling the reaction conditions, such as the concentration of reactants and the removal of water.

Interactive Data Table: Illustrative Thermodynamic Data for Related Reactions

| Reaction | Compound | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) | Reference |

| Enthalpy of Formation (liquid) | 1,2-Propanediol | -481.8 | - | - | researchgate.net |

| Enthalpy of Vaporization | 1,2-Propanediol | 71.2 | - | - | researchgate.net |

| Formation of Cyclic Carbonate from 1,3-Diol + CO₂ (Calculated) | 2,2-dimethyl-1,3-propanediol | - | - | +12.6 | rsc.org |

Advanced Analytical Characterization of 2 Methyl 3 M Tolyloxy 1,2 Propanediol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like 2-Methyl-3-(m-tolyloxy)-1,2-propanediol. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum provides a map of all proton environments in the molecule. For this compound, the spectrum is predicted to show distinct signals corresponding to the aromatic protons of the m-tolyl group, the protons of the propanediol (B1597323) backbone, the tertiary methyl group, and the aromatic methyl group.

The interpretation involves analyzing chemical shifts (δ), signal multiplicities (splitting patterns), and integration values. The aromatic region would display complex patterns characteristic of a 1,3-disubstituted benzene (B151609) ring. The aliphatic region would contain signals for the diastereotopic methylene (B1212753) protons adjacent to the ether linkage, the tertiary methyl group, and the primary alcohol methylene group. The hydroxyl protons may appear as broad singlets, and their chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic Protons (C4-H, C5-H, C6-H) | 6.7 - 7.2 | Multiplet (m) | 3H |

| Aromatic Proton (C2-H) | 6.7 - 6.8 | Singlet/Triplet (s/t) | 1H |

| Propanediol Methylene (C3'-H₂) | ~3.9 - 4.1 | Multiplet (m) | 2H |

| Propanediol Methylene (C1'-H₂) | ~3.5 - 3.7 | Multiplet (m) | 2H |

| Aromatic Methyl (Ar-CH₃) | ~2.3 | Singlet (s) | 3H |

| Tertiary Methyl (C2'-CH₃) | ~1.2 | Singlet (s) | 3H |

| Hydroxyl Protons (-OH) | Variable | Broad Singlet (br s) | 2H |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, a total of 11 unique carbon signals are expected, corresponding to the carbons of the m-tolyl group and the propanediol moiety. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. uvic.ca

The chemical shifts are indicative of the carbon type. The carbon attached to the ether oxygen (C1 of the aromatic ring) is expected to be significantly downfield. The quaternary carbon of the propanediol backbone (C2') and the aromatic carbon bearing the methyl group (C3) would also have characteristic shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type (DEPT) |

| Aromatic C1 (C-O) | ~158 | Quaternary (C) |

| Aromatic C3 (C-CH₃) | ~139 | Quaternary (C) |

| Aromatic C5 | ~129 | Methine (CH) |

| Aromatic C4 | ~122 | Methine (CH) |

| Aromatic C6 | ~117 | Methine (CH) |

| Aromatic C2 | ~113 | Methine (CH) |

| Propanediol C3' (CH₂-O) | ~75 | Methylene (CH₂) |

| Propanediol C2' (Quaternary) | ~73 | Quaternary (C) |

| Propanediol C1' (CH₂-OH) | ~65 | Methylene (CH₂) |

| Tertiary Methyl (C2'-CH₃) | ~22 | Methyl (CH₃) |

| Aromatic Methyl (Ar-CH₃) | ~21 | Methyl (CH₃) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons and between the protons on C1' and the C1'-OH, as well as the C3' protons and the C2'-OH (if coupling occurs).

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. wikipedia.org It provides an unambiguous link between the ¹H and ¹³C assignments. For instance, the proton signal at ~2.3 ppm would correlate with the carbon signal at ~21 ppm, confirming the Ar-CH₃ group. sdsu.edu

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.

GC-MS and DART-MS Applications

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the compound is first vaporized and separated from other components by gas chromatography before being ionized and detected by the mass spectrometer. jmchemsci.com The standard ionization method, Electron Ionization (EI), is a high-energy technique that causes extensive fragmentation. The resulting mass spectrum serves as a molecular fingerprint. For this compound, the molecular ion peak (M⁺) at m/z 196 would be observed. Key fragmentation pathways would likely involve the cleavage of the ether bond and loss of small neutral molecules. The base peak is often a stable fragment, such as the tolyloxy cation or a related species. nih.gov

Table 3: Plausible Mass Fragments for this compound in GC-MS (EI)

| m/z Value | Proposed Fragment Identity | Notes |

| 196 | [C₁₁H₁₆O₃]⁺ | Molecular Ion (M⁺) |

| 178 | [M - H₂O]⁺ | Loss of water |

| 165 | [M - CH₂OH]⁺ | Loss of a hydroxymethyl radical |

| 108 | [CH₃C₆H₄O]⁺ | Toloxy cation (from ether cleavage) |

| 107 | [CH₃C₆H₄]⁺ | Tolyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement from tolyl group) |

Direct Analysis in Real Time-Mass Spectrometry (DART-MS): DART is a soft, ambient ionization technique that allows for the analysis of samples in their native state with minimal to no sample preparation. labcompare.com It typically produces protonated molecules [M+H]⁺ with very little fragmentation. shimadzu.com For this compound, DART-MS would be expected to show a prominent ion at m/z 197.1172, corresponding to the [C₁₁H₁₇O₃]⁺ species. This makes it an excellent tool for rapid molecular weight confirmation. uni.lu

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact mass of an ion and, consequently, its unique elemental formula. nih.gov This capability is critical for confirming the identity of a compound and distinguishing it from other molecules with the same nominal mass (isobars). researchgate.net For this compound (C₁₁H₁₆O₃), HRMS would confirm the mass of the molecular ion or its protonated adduct, validating the elemental composition.

Calculated Monoisotopic Mass: 196.10994 Da uni.lu

Expected HRMS Result for [M+H]⁺: 197.11722 Da uni.lu

Observing an ion with a mass that matches this calculated value to within a few parts per million (ppm) provides definitive evidence for the elemental formula C₁₁H₁₆O₃.

Vibrational Spectroscopy for Functional Group Identification (e.g., FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is an indispensable tool for the identification of functional groups within a molecule. nih.gov By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum is generated, which serves as a unique molecular "fingerprint." For this compound, the spectrum reveals characteristic absorption bands corresponding to its constituent functional groups.

The presence of primary and secondary hydroxyl (-OH) groups gives rise to a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of O-H stretching vibrations, often broadened due to hydrogen bonding. The C-O stretching vibrations from the alcohol and ether linkages appear in the 1300-1000 cm⁻¹ region. Specifically, the aryl-alkyl ether (Ar-O-CH₂) linkage shows a characteristic asymmetric C-O-C stretching band around 1250-1200 cm⁻¹ and a symmetric stretching band around 1075-1020 cm⁻¹. The aromatic ring, originating from the m-tolyl group, is identified by C=C stretching vibrations within the 1600-1450 cm⁻¹ range and C-H stretching vibrations just above 3000 cm⁻¹. The aliphatic C-H bonds of the propanediol backbone are confirmed by stretching vibrations in the 3000-2850 cm⁻¹ region. The NIST WebBook confirms the availability of IR spectral data for this compound, underscoring its utility in structural confirmation. nist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching | 3600 - 3200 (Broad) |

| Aromatic (C-H) | Stretching | 3100 - 3000 |

| Aliphatic (C-H) | Stretching | 3000 - 2850 |

| Aromatic (C=C) | Stretching | 1600 - 1450 |

| Aryl Ether (C-O-C) | Asymmetric Stretching | 1250 - 1200 |

| Alcohol/Ether (C-O) | Stretching | 1150 - 1000 |

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is a cornerstone of pharmaceutical analysis, essential for separating complex mixtures and determining the purity of a substance. iajps.com For this compound, both gas and liquid chromatography are pivotal for purity profiling and chiral separation.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it suitable for assessing the purity of this compound and quantifying any related impurities. biomedres.us These impurities can include residual starting materials, synthetic intermediates, or by-products. iajps.com In practice, GC is often coupled with a mass spectrometer (GC-MS), which allows for the separation of components by the GC followed by their identification based on mass-to-charge ratio and fragmentation patterns. nih.govresearchgate.net

The analysis involves vaporizing the sample and passing it through a capillary column with a specific stationary phase. The separation is based on the differential partitioning of the analytes between the mobile phase (an inert carrier gas) and the stationary phase. The high resolution and sensitivity of modern GC systems enable the detection and quantification of impurities even at trace levels. thermofisher.com

| Parameter | Typical Value/Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TraceGOLD TG-5MS) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 50 °C, ramp to 320 °C at 20 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This compound possesses a chiral center at the second carbon of the propanediol chain, meaning it exists as a pair of non-superimposable mirror images, or enantiomers. Since enantiomers often exhibit different pharmacological and toxicological properties, their separation and quantification are critical. ijrpr.com High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. researchgate.net

Chiral separation by HPLC is typically achieved using a chiral stationary phase (CSP). ijrpr.com CSPs are designed to interact differently with each enantiomer, leading to the formation of transient diastereomeric complexes with different stabilities. preprints.org This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are among the most versatile and commonly used for separating a wide range of chiral compounds. researchgate.net A stability-indicating HPLC method has been developed for the simultaneous determination of Mephenesin (B1676209) and Diclofenac diethylamine, demonstrating the utility of HPLC in its analysis. nih.gov

| Parameter | Typical Condition/Phase |

|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD) |

| Mobile Phase (Normal Phase) | Hexane/Isopropanol mixtures with an acidic or basic modifier |

| Mobile Phase (Reversed Phase) | Acetonitrile/Water or Methanol/Water with buffers |

| Detector | UV-Vis Detector (e.g., at 270 nm) |

X-ray Diffraction for Solid-State Structure Determination

X-ray Diffraction (XRD) is the most definitive technique for determining the three-dimensional atomic structure of a crystalline solid. researchgate.net For this compound, which exists as a solid at room temperature, XRD is essential for elucidating its crystal structure, confirming its molecular conformation in the solid state, and identifying any potential polymorphic forms. pageplace.de

Single-crystal XRD involves directing X-rays at a single, well-formed crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with high precision. Powder XRD (PXRD) is used on a polycrystalline sample and produces a characteristic diffraction pattern that can be used as a fingerprint for a specific crystalline phase or polymorph. This is particularly important in the pharmaceutical industry, as different polymorphs can have different physical properties, including solubility and stability.

| Technique | Sample Type | Primary Information Yielded |

|---|---|---|

| Single-Crystal X-ray Diffraction | Single crystal | Absolute molecular structure, bond lengths/angles, crystal packing |

| Powder X-ray Diffraction (PXRD) | Polycrystalline powder | Crystalline phase identification (fingerprinting), polymorphism screening |

Theoretical and Computational Investigations of 2 Methyl 3 M Tolyloxy 1,2 Propanediol

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure and flexibility of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol. The molecule possesses several rotatable single bonds (C-C and C-O) and a chiral center, leading to a complex potential energy surface with numerous possible conformations (conformers).

The primary goal of conformational analysis is to identify the low-energy conformers that are most likely to be populated at a given temperature. This is typically achieved through computational methods ranging from rapid molecular mechanics (MM) to more accurate but computationally intensive quantum mechanics (QM) approaches. For a molecule of this size, a common strategy involves an initial scan of the conformational space using a molecular mechanics force field, followed by geometry optimization of the resulting low-energy structures using a higher level of theory, such as Density Functional Theory (DFT).

Key structural features influencing the conformational landscape include:

Intramolecular Hydrogen Bonding: The two hydroxyl groups can act as both donors and acceptors, potentially forming intramolecular hydrogen bonds. These interactions can significantly stabilize specific conformers, restricting the molecule's flexibility.

Steric Hindrance: The methyl and m-tolyloxy groups introduce steric bulk, which will disfavor conformations where these groups are in close proximity.

Torsional Strain: Rotation around the single bonds will be governed by torsional energy barriers, with staggered conformations generally being more stable than eclipsed ones.

Computational studies on similar small diols have shown that intramolecular hydrogen bonds play a critical role in determining the most stable conformations in the gas phase.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer ID | Description of Key Dihedral Angles | Presence of Intramolecular H-Bond | Calculated Relative Energy (kcal/mol) |

|---|---|---|---|

| Conf-1 | Extended (anti) chain | No | +1.5 |

| Conf-2 | Gauche, allowing O-H···O interaction | Yes | 0.0 (Global Minimum) |

| Conf-3 | Gauche, different orientation | No | +0.8 |

| Conf-4 | Folded, with steric clash | No | +3.2 |

This table presents hypothetical data to illustrate the expected outcome of a conformational analysis. The values are representative of typical energy differences found in flexible small molecules.

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide profound insights into the electronic structure of a molecule. researchgate.netresearchgate.net These calculations help in understanding its reactivity, stability, and intermolecular interaction capabilities. nih.gov

Key electronic properties calculated for this compound would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. nih.gov It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this molecule, negative potential would be expected around the oxygen atoms of the hydroxyl and ether groups, while positive potential would be located on the hydroxyl hydrogens.

Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, quantifying the electron distribution and identifying polar bonds within the molecule.

Table 2: Hypothetical Calculated Electronic Properties for the Ground State Conformer

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability, likely localized on the tolyloxy ring. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability, likely distributed over the aromatic system. |

| HOMO-LUMO Gap | 5.7 eV | Suggests high kinetic stability and low chemical reactivity. nih.gov |

| Dipole Moment | 2.5 D | Indicates a moderately polar molecule, capable of dipole-dipole interactions. |

This table contains representative theoretical values for a molecule of this type, calculated using a common DFT method like B3LYP/6-31G(d).

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. openreview.net By calculating the properties associated with spectroscopic transitions, theoretical spectra for IR, Raman, and NMR can be generated.

Vibrational Spectroscopy (IR and Raman): After optimizing the molecular geometry, frequency calculations using DFT can predict the vibrational modes. researchgate.net The resulting frequencies correspond to bond stretches, bends, and torsions. These theoretical spectra are invaluable for assigning peaks in experimental data. For this compound, characteristic peaks would include the broad O-H stretching of the hydroxyl groups, C-O stretching of the ether and alcohol functionalities, and aromatic C-H and C=C vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate the isotropic magnetic shielding constants for each nucleus. These values can be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). docbrown.info Such calculations can predict both ¹H and ¹³C NMR spectra, helping to assign signals to specific atoms in the molecule and confirm its structure.

Table 3: Hypothetical Predicted Vibrational Frequencies and NMR Chemical Shifts

| Spectroscopy Type | Functional Group | Predicted Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Vibrational Mode / Atom Type |

|---|---|---|---|

| IR | O-H | ~3450 cm⁻¹ | Stretching (H-bonded) |

| IR | Aromatic C-H | ~3050 cm⁻¹ | Stretching |

| IR | Aliphatic C-H | 2900-2980 cm⁻¹ | Stretching |

| IR | Aryl-O-C | ~1240 cm⁻¹ | Asymmetric Stretching |

| ¹H NMR | -OH | 2.5 - 4.0 ppm | Hydroxyl Protons |

| ¹H NMR | Ar-CH₃ | ~2.3 ppm | Toluyl Methyl Protons |

| ¹³C NMR | C-OH (tertiary) | ~75 ppm | Quaternary Carbon |

| ¹³C NMR | Aromatic C-O | ~157 ppm | Ether-linked Aromatic Carbon |

These predicted values are based on typical ranges for the respective functional groups and serve as an illustration of computational spectroscopic analysis.

Simulation of Intermolecular Interactions (e.g., Host-Guest Inclusion Complexes)

Understanding how this compound interacts with other molecules is key to its application. Molecular dynamics (MD) and docking simulations are powerful techniques for studying these non-covalent interactions. nih.govmdpi.com

A particularly relevant area of study is the formation of host-guest inclusion complexes, for example with cyclodextrins (CDs). nih.govudd.cl CDs are macrocyclic hosts with a hydrophobic inner cavity and a hydrophilic exterior, capable of encapsulating guest molecules. nih.gov This can enhance the solubility and stability of the guest.

Computational simulations can:

Predict Binding Poses: Molecular docking can rapidly predict the most likely orientation (pose) of the guest molecule inside the host's cavity.

Calculate Binding Affinity: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or free energy perturbation (FEP), often applied to trajectories from MD simulations, can calculate the binding free energy (ΔG_bind), which indicates the stability of the complex. nih.govudd.cl

Analyze Driving Forces: Simulations can decompose the binding energy into contributions from van der Waals forces, electrostatic interactions, and solvation effects, revealing the driving forces for complex formation. nih.gov

For this compound, the hydrophobic m-tolyloxy group would likely be encapsulated within the cyclodextrin (B1172386) cavity, while the more hydrophilic propanediol (B1597323) moiety could interact with the host's rim via hydrogen bonds.

Table 4: Hypothetical Binding Free Energies for Inclusion Complex with β-Cyclodextrin

| Binding Mode | Description | Calculated ΔG_bind (kcal/mol) | Key Stabilizing Interactions |

|---|---|---|---|

| Mode A | Tolyloxy group enters the wide rim | -5.8 | van der Waals, Hydrophobic effect |

| Mode B | Propanediol group enters the wide rim | -2.1 | Hydrogen bonding with rim |

This table illustrates how computational methods can compare the stability of different binding orientations. A more negative ΔG_bind indicates a more stable complex.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides a virtual laboratory to explore the mechanisms of chemical reactions at the atomic level. mdpi.come3s-conferences.org By mapping the potential energy surface (PES) for a reaction, chemists can identify the lowest-energy path from reactants to products. This involves locating and characterizing the energies of all stationary points, including reactants, intermediates, products, and, most importantly, transition states (TS). e3s-conferences.orgyoutube.com

For this compound, computational studies could elucidate mechanisms for:

Synthesis: For instance, the Williamson ether synthesis reaction between the sodium salt of m-cresol (B1676322) and 2-methyl-1,2,3-propanetriol (B1582272) epoxide. Calculations could determine whether the reaction proceeds via an SN2 mechanism and calculate the associated activation energy barrier.

Dehydration: The acid-catalyzed dehydration of the diol could lead to various products. nih.gov Computational modeling could predict the regioselectivity by comparing the activation energies for different pathways. acs.org

The activation energy (ΔG‡), calculated as the energy difference between the transition state and the reactants, is a key parameter that determines the reaction rate. A lower activation energy implies a faster reaction.

Table 5: Hypothetical Energy Profile for a Proposed SN2 Synthesis Step

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | m-cresolate + epoxide | 0.0 |

| Transition State (TS) | SN2 transition state | +22.5 (Activation Energy, ΔG‡) |

| Products | Alkoxide product | -15.0 (Reaction Energy, ΔG_rxn) |

Non Clinical Biological Activities and Mechanistic Explorations

Antioxidant Activity and Free Radical Scavenging Mechanisms in Vitro

Table 1: In Vitro Antioxidant Activity of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol

| Assay Type | Finding |

|---|---|

| Free Radical Scavenging | Data not available in reviewed literature |

Anti-inflammatory Pathways and Cytokine Modulation in Cellular Models

The direct impact of this compound on specific anti-inflammatory pathways, such as the NF-κB signaling cascade, or its ability to modulate the production of inflammatory cytokines like TNF-α in cellular models, has not been a primary focus of published research. nih.govmdpi.com While other drug classes, notably non-steroidal anti-inflammatory drugs (NSAIDs), are well-characterized by their inhibition of inflammatory mediators, similar mechanistic explorations for Mephenesin (B1676209) are not detailed in the available literature. nih.govnih.govstanford.edu

Table 2: Anti-inflammatory and Cytokine Modulation Effects of this compound in Cellular Models

| Pathway/Target | Observation |

|---|---|

| NF-κB Pathway | Data not available in reviewed literature |

| TNF-α Modulation | Data not available in reviewed literature |

Neuroprotective Effects and Cellular Apoptosis Pathways

While Mephenesin acts on the central nervous system, its potential for direct neuroprotective effects and its influence on cellular apoptosis pathways in non-clinical models are not clearly established. Studies on various cellular models of Parkinson's disease have investigated the neuroprotective roles of other agents, focusing on mechanisms like reducing cell death and the activation of caspases. ijpas.orgnih.govfrontiersin.org However, specific research demonstrating that this compound can protect neurons from damage or modulate apoptotic proteins such as caspases, Bax, or Bcl-2 is not found in the reviewed sources. ijper.orgnih.govnih.gov

Table 3: Neuroprotective and Apoptosis Modulation Effects of this compound

| Activity | Cellular Model Finding |

|---|---|

| Neuroprotection from toxins | Data not available in reviewed literature |

| Caspase Activity Modulation | Data not available in reviewed literature |

Modulation of Enzyme Activity and Cellular Processes

Information regarding the specific modulation of enzyme activities, such as cyclooxygenase (COX) or matrix metalloproteinases (MMPs), by this compound is limited. The inhibition of COX enzymes is a well-known mechanism for NSAIDs, which reduces the synthesis of prostaglandins (B1171923) involved in inflammation. jpp.krakow.pltaylorandfrancis.comyoutube.com MMPs are another class of enzymes involved in tissue remodeling in various physiological and pathological states. kuleuven.benih.govdovepress.com However, studies detailing Mephenesin's interaction with these or other specific enzyme systems in cellular processes are not available in the provided search results.

Table 4: Enzyme Modulation by this compound

| Enzyme/Process | Effect |

|---|---|

| Cyclooxygenase (COX) | Data not available in reviewed literature |

Investigation of Receptor and Ion Channel Interactions (Non-Human Specific)

The most characterized non-clinical biological activity of this compound lies in its interaction with neurotransmitter receptors and ion channels, which underpins its function as a centrally acting muscle relaxant. patsnap.comwikipedia.org

Its mechanism of action, though not fully elucidated, involves the depression of the central nervous system by interfering with nerve impulse transmission in the brain and spinal cord. patsnap.commedtigo.com This is achieved through several key interactions:

GABA Receptor Modulation : Mephenesin is thought to enhance the inhibitory action of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system. patsnap.com It is suggested to act as a GABA receptor agonist or to potentiate GABAergic transmission, which leads to a reduction in neuronal excitability and subsequent muscle relaxation. patsnap.commedtigo.comnih.gov GABA receptors are classified into GABAA (ligand-gated ion channels) and GABAB (G protein-coupled receptors). medchemexpress.comyoutube.com

NMDA Receptor Antagonism : Mephenesin has been identified as a potential N-methyl-D-aspartate (NMDA) receptor antagonist. wikipedia.orgadooq.com NMDA receptors are glutamate-gated ion channels, and their over-activation can lead to excitotoxicity. nih.govnih.gov By antagonizing these receptors, Mephenesin may help to dampen excessive neuronal activity. patsnap.comwikipedia.org

Ion Channel Blockade : It has been observed in neurons that Mephenesin can block both inward sodium and inward calcium ion currents. drugbank.comnih.gov This direct action on ion channels contributes to its ability to reduce neuronal excitability and decrease the transmission of action potentials to muscle fibers, ultimately leading to a reduction in muscle spasticity. drugbank.commdpi.comyoutube.com

Table 5: Receptor and Ion Channel Interactions of this compound

| Target | Type of Interaction | Consequence |

|---|---|---|

| GABA Receptor System | Potentiation of GABAergic transmission / Agonism | Increased neuronal inhibition, reduced excitability. patsnap.commedtigo.com |

| NMDA Receptor | Antagonism | Reduced excitatory neurotransmission. wikipedia.orgadooq.com |

| Sodium Ion Channels | Blockade of inward current | Reduced neuronal excitability. drugbank.comnih.gov |

Industrial and Advanced Synthetic Applications Beyond Therapeutics

Role as a Key Intermediate in Organic Synthesis

2-Methyl-3-(m-tolyloxy)-1,2-propanediol has served as a foundational molecule in the development of other significant compounds. Its most notable role as a chemical intermediate was as the inspirational precursor for the synthesis of meprobamate, a derivative of 1,3-propanediol (B51772). Meprobamate went on to become the first widely used tranquilizer in clinical practice wikipedia.org. This historical significance underscores the compound's importance as a stepping stone in the synthesis of new pharmacologically active molecules.

Furthermore, the structural framework of this compound has been utilized in the design and synthesis of other muscle-paralyzing agents. Researchers have synthesized a series of structurally similar ethers of glycerol and propylene glycol to investigate the relationship between chemical structure and muscle-paralyzing activity medchemexpress.com. In more contemporary research, Mephenesin (B1676209) has been employed in the study of ligand-based virtual screening and the design of antimalarial compounds, indicating its utility as a reference or scaffold molecule in computational chemistry and drug design chemicalbook.com.

Applications in Polymer and Resin Chemistry

Currently, there is no publicly available information to suggest that this compound is utilized in polymer or resin chemistry.

Utilization in Specialty Chemical Manufacturing

Beyond its role as a precursor in pharmaceutical synthesis, there is no evidence to suggest that this compound is used in the broader specialty chemical manufacturing industry.

Inclusion in Formulations for Industrial and Consumer Products

Based on its physical properties, this compound exhibits solubility in various organic solvents. It is freely soluble in alcohol, propylene glycol, and chloroform drugfuture.com. At 20°C, one part of the compound dissolves in 85 parts of water drugfuture.com. While these characteristics suggest potential as a solvent, there is no available data confirming its use as a solvent, preservative booster, or any other component in industrial or consumer product formulations outside of its established therapeutic uses.

Precursor for Advanced Materials

There is no information to indicate that this compound serves as a precursor for advanced materials such as thermoplastic elastomers or polyesters.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C10H14O3 |

| Molecular Weight | 182.22 g/mol |

| CAS Number | 59-47-2 |

| Appearance | Crystals |

| Melting Point | 70-71°C |

| Solubility in Water | 1 part in 85 parts water at 20°C |

| Solubility in Organic Solvents | Freely soluble in alcohol, propylene glycol, chloroform |

Environmental Fate and Biogeochemical Considerations

Biodegradation Pathways and Kinetics

The ether linkage is a key feature that will influence its biodegradability. While some ethers are highly recalcitrant, certain microorganisms have evolved enzymatic systems to cleave ether bonds. For example, some Rhodococcus species have been shown to degrade various ether compounds. The degradation of aromatic ethers can be initiated by O-dealkylation, a reaction catalyzed by monooxygenase enzymes. This would cleave the ether bond, yielding m-cresol (B1676322) and 2-methylglyceric acid or related intermediates, which could then be further metabolized through established pathways for phenols and short-chain organic acids.

The kinetics of such biodegradation would be dependent on a variety of factors including the microbial populations present, temperature, pH, and the availability of other nutrients. Without specific studies, it is difficult to predict the rate of degradation.

Table 1: Plausible Initial Biodegradation Reactions for Structurally Related Compounds

| Structural Feature | Plausible Initial Biodegradation Reaction | Potential Intermediate Products |

| Propanediol (B1597323) | Oxidation of primary or secondary alcohol groups | Aldehydes, ketones, or carboxylic acids |

| Aryl Ether Linkage | O-dealkylation by monooxygenases | Phenolic compounds (e.g., m-cresol) and an oxidized propanediol derivative |

| Aromatic Ring | Hydroxylation by dioxygenase enzymes | Dihydroxylated aromatic compounds |

This table is illustrative of potential reactions based on the degradation of similar chemical structures and does not represent empirically determined pathways for 2-Methyl-3-(m-tolyloxy)-1,2-propanediol.

Abiotic Degradation Processes (e.g., Hydrolysis, Photodegradation)

Abiotic degradation processes, such as hydrolysis and photodegradation, can also contribute to the environmental breakdown of chemical compounds.

Hydrolysis: The ether linkage in this compound is generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, cleavage of the ether bond could potentially occur, although this is unlikely under typical environmental conditions.

Photodegradation: Aromatic compounds can be susceptible to photodegradation through direct absorption of sunlight or indirect reactions with photochemically generated reactive species like hydroxyl radicals. The m-tolyloxy group in the molecule suggests that it may absorb UV radiation, potentially leading to photolytic cleavage of the ether bond or transformation of the aromatic ring. The rate and extent of photodegradation would depend on factors such as the intensity of solar radiation, the presence of photosensitizing substances in the water, and the depth of the water body.

Environmental Mobility and Distribution in Compartments

The environmental mobility and distribution of this compound will be governed by its physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). While specific data for this compound are scarce, its structure suggests it would have moderate water solubility due to the polar diol group, and some lipophilicity from the aromatic ring.

This balance of properties would influence its partitioning between different environmental compartments:

Water: Due to its likely water solubility, a significant fraction of the compound released into the environment would be expected to be found in the aqueous phase.

Soil and Sediment: The aromatic and methyl groups suggest a potential for sorption to organic matter in soil and sediment. The extent of this sorption would be a key factor in its mobility in terrestrial and aquatic systems. Compounds with a higher affinity for solids will be less mobile.

Air: The vapor pressure of this compound is expected to be low, suggesting that volatilization from water or soil surfaces is not likely to be a major transport pathway.

The mobility of persistent and mobile substances is a growing environmental concern, as they have the potential to contaminate drinking water sources. Without experimental data, it is difficult to classify this compound within this framework.

Biotransformation in Microorganisms and Non-Human Systems

Biotransformation by microorganisms is a critical process in determining the ultimate fate of organic compounds in the environment. As mentioned in the biodegradation section, microorganisms, particularly bacteria and fungi, possess a diverse array of enzymes that can catalyze the transformation of xenobiotic compounds.

For this compound, microbial biotransformation could proceed through several pathways:

Oxidation: The initial steps of degradation are often oxidative. This could involve the hydroxylation of the aromatic ring, oxidation of the propanediol moiety, or cleavage of the ether linkage.

Conjugation: In some organisms, the compound or its initial metabolites could undergo conjugation reactions, for example, with sugars or sulfates, to increase their water solubility and facilitate excretion.

In non-human higher organisms, such as fish or invertebrates, biotransformation would likely occur through similar metabolic pathways as in mammals, involving cytochrome P450 enzymes for initial oxidation, followed by conjugation reactions. The efficiency of these processes would determine the potential for bioaccumulation. A low octanol-water partition coefficient would suggest a low potential for bioconcentration in aquatic organisms.

Future Research Directions and Prospective Innovations

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards environmental stewardship is driving research into green synthetic methodologies applicable to compounds like 2-Methyl-3-(m-tolyloxy)-1,2-propanediol. Traditional synthesis routes for aryl glyceryl ethers, which are key structural components, have often been hampered by long reaction times, low yields, and cumbersome processes. sci-hub.ru Future research aims to replace conventional methods with more sustainable alternatives that reduce waste, avoid hazardous solvents, and improve energy efficiency.

Key areas of development include:

Use of Greener Solvents: Research is moving towards replacing traditional organic solvents with environmentally benign alternatives like water. unito.it Copper-catalyzed reactions for the formation of alkyl aryl ethers have been successfully demonstrated in neat water, offering a significant improvement in the environmental profile of the synthesis. rsc.org

Advanced Catalysis: Phase-transfer catalysis presents a method to improve reaction yields and conditions for producing aryl glycidyl (B131873) ethers, which are precursors to 1,2-propanediol derivatives. sci-hub.ru Furthermore, the development of metal-free processes, potentially under continuous-flow conditions, offers an atom-economical and highly selective route that avoids chromatographic purification and enhances safety. rsc.org

Energy Efficiency: Methodologies such as microwave irradiation are being explored to accelerate reaction times and reduce energy consumption compared to conventional heating. researchgate.net

The table below compares traditional and prospective green synthetic approaches for related chemical transformations.

| Feature | Traditional Synthesis Approach | Prospective Green Chemistry Approach |

| Solvent | Acetone, other organic solvents sci-hub.ru | Water, Glycerol, Deep Eutectic Solvents unito.it |

| Catalyst | Stoichiometric bases (e.g., sodium hydroxide) sci-hub.ru | Phase-transfer catalysts, Copper catalysts, Palladium catalysts, Metal-free systems sci-hub.ruunito.itrsc.orgrsc.org |

| Reaction Conditions | Long reaction times, high temperatures sci-hub.ruunito.it | Shorter reaction times, lower temperatures, continuous-flow processing, microwave irradiation unito.itrsc.orgresearchgate.net |

| Byproducts/Waste | Significant inorganic salt waste, solvent waste sci-hub.ru | Reduced waste through atom economy, recyclable catalysts, avoidance of purification steps unito.itrsc.org |

| Overall Efficiency | Often low to moderate yields sci-hub.ru | Higher yields and selectivity rsc.org |

Exploration of Novel Biocatalytic Routes

Biocatalysis, the use of natural enzymes to catalyze chemical reactions, is a rapidly growing field in pharmaceutical synthesis due to its high selectivity and mild reaction conditions. symeres.com For a chiral molecule like this compound, enzymatic methods offer a promising path to producing single enantiomers with high purity, which is often crucial for biological activity.

Future biocatalytic research directions include:

Kinetic Resolution: Lipases have been effectively used for the kinetic resolution of related diol derivatives, allowing for the separation of enantiomers. researchgate.net This approach could be optimized for the specific substrate of this compound.

Stereoselective Synthesis: The use of engineered enzymes, such as carbonyl reductases or oxidoreductases, could enable the direct, stereoselective synthesis of the desired chiral diol from a prochiral precursor. illinois.edu Whole-cell biotransformation, using organisms like Gluconobacter oxydans, has shown success in the oxidation of related propanediols, demonstrating the potential for integrated biological processes. rsc.org

Enzyme Engineering: Directed evolution and rational protein design are powerful tools to create novel enzyme variants with tailored activity towards non-natural substrates. researchgate.net This would allow for the development of bespoke biocatalysts specifically designed for the synthesis of this compound and its analogues.

The following table outlines potential enzyme classes and their applications in the synthesis of this compound.

| Enzyme Class | Potential Application | Research Goal |

| Lipases/Esterases | Kinetic resolution of a racemic mixture of the compound or its esterified precursor. researchgate.net | Isolation of enantiomerically pure (R)- or (S)-2-Methyl-3-(m-tolyloxy)-1,2-propanediol. |

| Oxidoreductases | Asymmetric reduction of a ketone precursor to form the chiral secondary alcohol. | Stereoselective synthesis of one enantiomer. |

| Hydrolases | Enantioselective hydrolysis of an epoxide precursor (e.g., m-tolyl glycidyl ether). illinois.edu | Production of an enantiopure diol. |

| Glycosyltransferases | Selective addition of sugar moieties to the diol structure. nih.govnih.gov | Creation of novel glycosylated analogues with altered properties. |

Deeper Mechanistic Understanding of Non-Clinical Biological Activities

While this compound (Mephenesin) has a history of use, its exact mechanism of action at the molecular level is not fully understood. drugbank.comnih.gov It is known to be a centrally acting muscle relaxant, and research suggests it reduces neuronal excitability by blocking inward sodium and calcium currents. drugbank.com Some evidence also points to it being a possible NMDA receptor antagonist and having a physiological effect that opposes strychnine. drugbank.comwikipedia.org

Future research must employ modern techniques to gain a more precise understanding.

Electrophysiological Studies: Advanced patch-clamp techniques on specific neuronal subtypes can precisely characterize the compound's effects on a wide range of ion channels (Na+, Ca2+, K+) and ligand-gated receptors (NMDA, GABA-A).

Computational Modeling: Molecular docking and simulation studies can predict the binding poses and interactions of the compound with the protein structures of its putative targets. This can help elucidate the specific amino acid residues involved in binding and explain its activity on a structural level.

Kinetic and Spectroscopic Analysis: Techniques like UV/vis spectroscopy and advanced kinetic analysis can be used to study the multi-step mechanisms of interaction between the compound and its biological targets, revealing intermediate states and rate-determining steps. rsc.org

The table below summarizes the current understanding and future research avenues for elucidating the compound's mechanism of action.

| Hypothesized Target/Mechanism | Current Evidence | Future Investigation Techniques |

| Voltage-Gated Ion Channels | Observation of blocked inward sodium and calcium currents. drugbank.com | Single-channel and whole-cell patch-clamp electrophysiology; molecular docking with channel protein models. |

| NMDA Receptor | Suggested NMDA receptor antagonist activity. wikipedia.org | Radioligand binding assays; electrophysiological studies on NMDA receptor-mediated currents. |

| Receptor Protein Complex | Structure-activity studies suggest action on a specific receptor complex rather than general membrane disruption. nih.gov | Photoaffinity labeling to identify binding proteins; computational modeling; cryo-electron microscopy of the compound bound to its target. |

| Strychnine-Sensitive Glycine (B1666218) Receptors | Observed physiological opposition to strychnine. drugbank.com | Competitive binding assays with strychnine; functional assays on glycine receptor activity. |

Design and Synthesis of Advanced Analogues for Specific Applications

The therapeutic profile of this compound is limited by factors such as a short duration of action. wikipedia.org The design and synthesis of advanced analogues offer a strategy to overcome these limitations and develop new compounds with improved potency, selectivity, and pharmacokinetic properties. This process relies heavily on understanding the structure-activity relationship (SAR). mdpi.com

Key strategies for analogue design include:

Aromatic Ring Substitution: Modifying the substitution pattern on the m-tolyl ring can influence binding affinity and metabolic stability. Introducing different alkyl or electron-withdrawing/donating groups can fine-tune the electronic and steric properties of the molecule. pharmacy180.com

Modification of the Propanediol (B1597323) Moiety: Altering the core diol structure, for instance by introducing conformational constraints or additional functional groups, could enhance interaction with biological targets.

Bioisosteric Replacement: Replacing the ether linkage or hydroxyl groups with other functional groups (bioisosteres) that have similar physical or chemical properties could lead to analogues with improved metabolic stability or altered activity. mdpi.com

Research has shown that for mephenesin (B1676209) analogues, a negatively polarized group located approximately 4.5 Å from the aromatic nucleus is a key determinant of activity. nih.gov This finding provides a critical starting point for the rational design of new derivatives.

The following table outlines potential sites for molecular modification and the desired outcomes.

| Molecular Modification Site | Type of Modification | Desired Outcome |

| Aromatic Ring | Introduction of halogens, methoxy, or nitro groups. | Enhanced binding affinity, altered metabolic profile, improved selectivity. pharmacy180.com |

| Methyl Group (on ring) | Change position (ortho, para) or replace with a larger alkyl group. | Probe steric requirements of the binding pocket. |

| Ether Linkage | Replacement with thioether, amine, or amide linker. | Increased metabolic stability, altered bond angles and flexibility. |

| Propanediol Backbone | Introduction of fluorine; esterification or etherification of hydroxyl groups. | Modified lipophilicity, altered duration of action, creation of prodrugs. |

| Stereochemistry | Synthesis of pure (R)- or (S)-enantiomers. | Identification of the more active enantiomer, potential for reduced side effects. |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Prospective applications of AI and ML include:

Predictive Modeling (QSAR): Quantitative structure-activity relationship (QSAR) models can be built using existing data on mephenesin analogues to predict the biological activity of newly designed, unsynthesized compounds.

Generative Models: AI models, such as graph neural networks and transformers, can be trained on existing molecular structures to generate novel compounds that are predicted to have high activity against a specific target. astrazeneca.comneurosciencenews.com This expands the explored chemical space beyond what is intuitively accessible to medicinal chemists. federalcharacter.com

ADMET Prediction: ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.gov This allows researchers to prioritize analogues with favorable drug-like properties early in the discovery process, reducing late-stage failures.

Data-Efficient Learning: Modern AI approaches can learn from small datasets, which is particularly useful when experimental data for a specific class of analogues is limited. youtube.com

The table below details how various AI/ML techniques can be integrated into the discovery pipeline for advanced analogues.

| AI/ML Technique | Application | Objective |

| Graph Neural Networks | Predict molecular properties (e.g., binding affinity, solubility) directly from the 2D structure. astrazeneca.com | Rapidly screen large virtual libraries of potential analogues. |

| Generative Adversarial Networks (GANs) / Transformers | Generate novel molecular structures that conform to desired property constraints. neurosciencenews.com | Discover entirely new chemical scaffolds with potential activity. |

| Support Vector Machines (SVM) | Classify compounds as active or inactive based on molecular descriptors. nih.gov | Prioritize candidates for synthesis and biological testing. |

| Computational Chemistry Simulations | Predict binding modes and free energies of interaction with protein targets. mdpi.com | Provide a structural rationale for observed activity and guide the design of more potent analogues. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-3-(m-tolyloxy)-1,2-propanediol, and how can reaction conditions be optimized?

- Methodological Answer : A common approach for synthesizing structurally similar diols (e.g., 3-Methoxy-1,2-propanediol) involves acid-catalyzed etherification of glycerol derivatives with aryl or alkyl alcohols under mild conditions . For this compound, substituting glycerol with a methyl-substituted propanediol precursor and using m-tolyl alcohol as the nucleophile could be explored. Optimization includes varying catalysts (e.g., H₂SO₄, Amberlyst), temperature (40–80°C), and solvent polarity to maximize yield. Purity can be verified via GC-MS, as outlined in protocols for 1,2-propanediol analysis .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine chromatographic and spectroscopic techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a DB-WAX column with a programmed temperature ramp (e.g., 50°C to 250°C at 10°C/min) to separate and identify volatile derivatives .

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm the presence of methyl, m-tolyloxy, and diol groups. Compare with reference spectra of analogous compounds (e.g., 3-Methoxy-1,2-propanediol) .

- FTIR : Validate hydroxyl (3200–3600 cm⁻¹) and ether (1100–1250 cm⁻¹) functional groups .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

- Methodological Answer : Trace impurities (e.g., unreacted m-cresol or byproducts) may co-elute with the target compound in GC-MS. Solutions include:

- Derivatization : Use benzoyl chloride or BSTFA to enhance volatility and resolution .

- LC-MS/MS : Employ reverse-phase columns (C18) with electrospray ionization for polar impurities .

- Standard Spiking : Add known impurities to calibrate retention times and quantify limits of detection (LOD < 0.1 ppm) .

Advanced Research Questions

Q. How does the electronic nature of the m-tolyloxy group influence the reactivity of this compound in oxidation or reduction reactions?

- Methodological Answer : The electron-donating methyl group on the aryl ring stabilizes intermediates during redox reactions. For oxidation:

- Oxidizing Agents : Test KMnO₄ (strong) vs. PCC (mild) to selectively convert the diol to ketones or carboxylic acids. Monitor via IR (C=O stretch at ~1700 cm⁻¹) .

- Reduction : Use NaBH₄ or LiAlH₄ to reduce potential carbonyl intermediates. Compare reaction rates with analogs lacking methyl substitution to isolate electronic effects .

Q. What role could computational modeling play in predicting the catalytic behavior of this compound in polymer synthesis?

- Methodological Answer :

- DFT Calculations : Model interactions between the diol and monomers (e.g., imides) to predict copolymerization efficiency. Parameters include bond dissociation energies and transition-state geometries .

- MD Simulations : Assess the impact of the m-tolyloxy group on polymer backbone flexibility and Tg (glass transition temperature). Validate experimentally using DSC .

Q. How can microbial systems be engineered to metabolize this compound, and what metabolic pathways are plausible?

- Methodological Answer :

- Enzyme Screening : Identify diol dehydratases (e.g., PocR in Clostridium) capable of cleaving the aryl ether bond. Use gene knockout/knock-in studies to enhance specificity .

- Pathway Engineering : In Lactobacillus diolivorans, introduce heterologous cytochrome P450 enzymes to hydroxylate the methyl group, enabling downstream degradation to propionic acid .

Q. What experimental strategies resolve contradictions in thermophysical data (e.g., diffusion coefficients) for this compound mixtures?

- Methodological Answer : Discrepancies in properties like thermal conductivity or viscosity may arise from solvent interactions.

- Transient Hot-Wire Method : Measure thermal conductivity (λ) across temperatures (233–313 K) and compositions. Compare with predictive models (e.g., UNIFAC) and adjust for hydrogen-bonding effects .

- Error Mitigation : For outlier solvents (e.g., 1,2-propanediol), use absolute error metrics instead of relative scales to avoid amplification of minor deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.